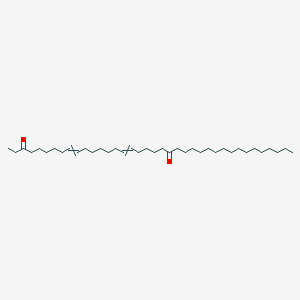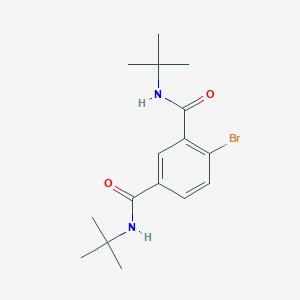
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide is an organic compound that features a bromine atom and two tert-butyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium and tert-butyllithium for lithium-bromide exchange reactions at low temperatures (0°C) in various solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and tert-butylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include n-butyllithium and tert-butyllithium, which facilitate lithium-bromide exchange reactions at low temperatures
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways The bromine atom and tert-butyl groups play a crucial role in determining the compound’s reactivity and interactions with other molecules
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide is unique due to the presence of both bromine and tert-butyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
820231-69-4 |
|---|---|
Fórmula molecular |
C16H23BrN2O2 |
Peso molecular |
355.27 g/mol |
Nombre IUPAC |
4-bromo-1-N,3-N-ditert-butylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H23BrN2O2/c1-15(2,3)18-13(20)10-7-8-12(17)11(9-10)14(21)19-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
Clave InChI |
CQHFEZVCCXDPCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)C(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
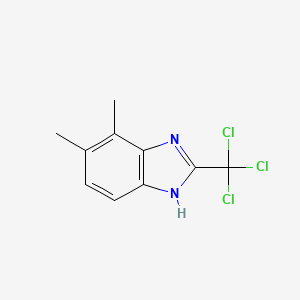
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
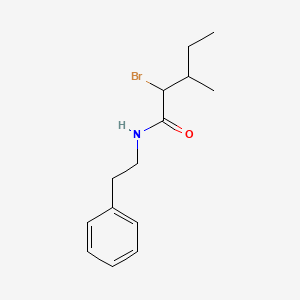
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)

![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
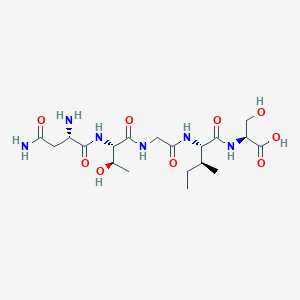
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)

![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
